Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Analog
The 2-ethylbutyl substituent increases molecular weight by 84.16 Da and raises the predicted boiling point by 55.5 °C compared to the unsubstituted analog tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1377187-33-1), reflecting a substantial gain in lipophilicity that will translate to higher membrane permeability in downstream compounds .
| Evidence Dimension | Molecular Weight and Predicted Boiling Point |
|---|---|
| Target Compound Data | MW 340.50 Da; Predicted bp 446.2±45.0 °C |
| Comparator Or Baseline | tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1377187-33-1): MW 256.34 Da; Predicted bp 390.7±42.0 °C |
| Quantified Difference | ΔMW = +84.16 Da; Δbp = +55.5 °C |
| Conditions | Predicted values from ACD/Labs Percepta at 760 mmHg |
Why This Matters
The higher molecular weight and boiling point quantitatively confirm the enhanced lipophilic character imparted by the 2-ethylbutyl group, which is critical for achieving CNS penetration in FAAH inhibitor programs.
